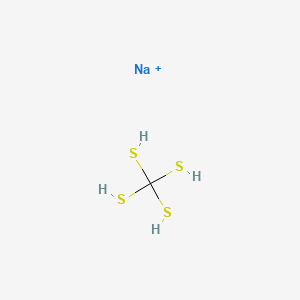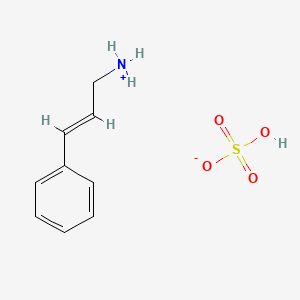
Dysprosium trisodium bis(phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium trisodium bis(phosphate) is a compound that includes the rare earth element dysprosium, combined with trisodium and bis(phosphate). Dysprosium is a lanthanide, known for its high magnetic susceptibility and ability to absorb neutrons, making it valuable in various high-tech applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dysprosium trisodium bis(phosphate) typically involves the reaction of dysprosium salts with sodium phosphate under controlled conditions. One common method is to dissolve dysprosium nitrate in water and then add a solution of trisodium phosphate. The reaction is carried out at room temperature, and the product is precipitated out of the solution, filtered, and dried.
Industrial Production Methods
Industrial production of dysprosium trisodium bis(phosphate) follows similar principles but on a larger scale. The process involves the use of large reactors where dysprosium salts and sodium phosphate are mixed under controlled conditions. The product is then separated using filtration and drying techniques, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Dysprosium trisodium bis(phosphate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dysprosium oxide.
Reduction: Reduction reactions can convert it back to dysprosium metal.
Substitution: It can undergo substitution reactions where the phosphate groups are replaced by other anions.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various anions in aqueous solutions under ambient conditions.
Major Products
Oxidation: Dysprosium oxide.
Reduction: Dysprosium metal.
Substitution: Compounds with different anions replacing the phosphate groups.
Scientific Research Applications
Dysprosium trisodium bis(phosphate) has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other dysprosium compounds.
Biology: Investigated for its potential use in biological imaging due to its magnetic properties.
Medicine: Explored for use in targeted drug delivery systems.
Industry: Utilized in the production of high-performance magnets and other electronic components.
Mechanism of Action
The mechanism by which dysprosium trisodium bis(phosphate) exerts its effects is primarily through its magnetic properties. Dysprosium ions interact with magnetic fields, making the compound useful in various applications that require magnetic materials. The phosphate groups help stabilize the dysprosium ions, enhancing their reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
Dysprosium oxide: Another dysprosium compound with high magnetic susceptibility.
Dysprosium chloride: Used in similar applications but with different chemical properties.
Dysprosium nitrate: A precursor for synthesizing various dysprosium compounds.
Uniqueness
Dysprosium trisodium bis(phosphate) is unique due to its combination of dysprosium’s magnetic properties and the stabilizing effect of the phosphate groups. This makes it particularly useful in applications requiring both stability and high magnetic susceptibility.
Properties
CAS No. |
55859-88-6 |
|---|---|
Molecular Formula |
DyNa3O8P2 |
Molecular Weight |
421.41 g/mol |
IUPAC Name |
trisodium;dysprosium(3+);diphosphate |
InChI |
InChI=1S/Dy.3Na.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+3;3*+1;;/p-6 |
InChI Key |
JMKUHSHSXFLKIG-UHFFFAOYSA-H |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Dy+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)









![7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione](/img/structure/B12650683.png)

